Cas no 2866334-49-6 (Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate)

Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate structure
2866334-49-6 structure
商品名:Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
CAS番号:2866334-49-6
MF:C9H7ClN2O2S
メガワット:242.682079553604
CID:6243257
PubChem ID:165993551

Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate 化学的及び物理的性質

名前と識別子

    • 2866334-49-6
    • EN300-39847986
    • methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
    • Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
    • インチ: 1S/C9H7ClN2O2S/c1-4-3-5(8(13)14-2)6-7(11-4)12-9(10)15-6/h3H,1-2H3
    • InChIKey: IKSWTLYDLZKPIO-UHFFFAOYSA-N
    • ほほえんだ: ClC1=NC2C(=C(C(=O)OC)C=C(C)N=2)S1

計算された属性

  • せいみつぶんしりょう: 241.9916763g/mol
  • どういたいしつりょう: 241.9916763g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 267
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-39847986-0.05g
methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
2866334-49-6 95.0%
0.05g
$229.0 2025-03-16
Enamine
EN300-39847986-0.1g
methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
2866334-49-6 95.0%
0.1g
$342.0 2025-03-16
1PlusChem
1P027X54-500mg
methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
2866334-49-6 95%
500mg
$1012.00 2024-05-06
Aaron
AR027XDG-2.5g
methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
2866334-49-6 95%
2.5g
$2681.00 2023-12-15
Aaron
AR027XDG-5g
methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
2866334-49-6 95%
5g
$3955.00 2023-12-15
Aaron
AR027XDG-500mg
methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
2866334-49-6 95%
500mg
$1081.00 2025-02-15
Aaron
AR027XDG-10g
methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
2866334-49-6 95%
10g
$5850.00 2023-12-15
Enamine
EN300-39847986-5.0g
methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
2866334-49-6 95.0%
5.0g
$2858.0 2025-03-16
1PlusChem
1P027X54-50mg
methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
2866334-49-6 95%
50mg
$335.00 2024-05-06
1PlusChem
1P027X54-1g
methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
2866334-49-6 95%
1g
$1281.00 2024-05-06

Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate 関連文献

Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylateに関する追加情報

Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate (CAS No. 2866334-49-6): An Overview

Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate (CAS No. 2866334-49-6) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiazolo[4,5-b]pyridine core and functional groups such as a methyl and a chloro substituent. These characteristics contribute to its potential utility in various biological applications.

The thiazolo[4,5-b]pyridine scaffold is a well-known heterocyclic system that has been extensively studied for its diverse biological activities. This scaffold is often associated with potent pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. The presence of the chloro and methyl substituents in the structure of Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate further modulates its chemical and biological properties, making it an interesting candidate for drug discovery and development.

Recent research has highlighted the potential of compounds with similar structural motifs in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that thiazolopyridine derivatives exhibited significant antiproliferative activity against several cancer cell lines. The authors suggested that the presence of specific substituents, such as those found in Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate, could enhance the compound's ability to target specific cellular pathways involved in cancer progression.

In addition to its potential anticancer properties, Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has also been investigated for its anti-inflammatory effects. A study published in the European Journal of Medicinal Chemistry demonstrated that thiazolopyridine derivatives could effectively inhibit the production of pro-inflammatory cytokines in vitro. The researchers noted that the chloro and methyl substituents played a crucial role in modulating the compound's anti-inflammatory activity.

The synthesis of Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate typically involves multistep reactions that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of a suitable pyridine derivative with a thioamide followed by cyclization to form the thiazolopyridine core. Subsequent functionalization steps can then introduce the desired substituents onto the scaffold.

The physicochemical properties of Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate, such as its solubility and stability, are critical factors that influence its suitability for pharmaceutical applications. Studies have shown that compounds with similar structures exhibit good solubility in organic solvents and moderate stability under physiological conditions. These properties make them amenable to formulation into various dosage forms for therapeutic use.

Clinical trials are essential for evaluating the safety and efficacy of new drug candidates like Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate. While preclinical studies have provided promising results, further research is needed to validate these findings in human subjects. Ongoing clinical trials are exploring the potential of thiazolopyridine derivatives in treating various diseases, including cancer and inflammatory disorders.

In conclusion, Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate (CAS No. 2866334-49-6) represents an intriguing compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further investigation and development as a therapeutic agent. As research in this area continues to advance, it is likely that new insights into the mechanisms of action and potential applications of this compound will emerge.

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